molecular formula C12H16ClNO2S B10965916 1-[(3-Chloro-2-methylphenyl)sulfonyl]piperidine

1-[(3-Chloro-2-methylphenyl)sulfonyl]piperidine

Cat. No.: B10965916
M. Wt: 273.78 g/mol
InChI Key: CEINNBQMLQCTEY-UHFFFAOYSA-N
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Description

1-[(3-Chloro-2-methylphenyl)sulfonyl]piperidine is an organic compound with the molecular formula C12H16ClNO2S It is characterized by the presence of a piperidine ring substituted with a sulfonyl group attached to a 3-chloro-2-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chloro-2-methylphenyl)sulfonyl]piperidine typically involves the sulfonylation of piperidine with 3-chloro-2-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Piperidine+3-Chloro-2-methylbenzenesulfonyl chlorideThis compound+HCl\text{Piperidine} + \text{3-Chloro-2-methylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Piperidine+3-Chloro-2-methylbenzenesulfonyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Chloro-2-methylphenyl)sulfonyl]piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone under appropriate conditions.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 1-[(3-Amino-2-methylphenyl)sulfonyl]piperidine.

    Oxidation: this compound oxide.

    Reduction: 1-[(3-Chloro-2-methylphenyl)sulfanyl]piperidine.

Scientific Research Applications

1-[(3-Chloro-2-methylphenyl)sulfonyl]piperidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-[(3-Chloro-2-methylphenyl)sulfonyl]piperidine exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The sulfonyl group can interact with nucleophilic sites in proteins, leading to inhibition of enzyme activity or alteration of protein function.

Comparison with Similar Compounds

    1-[(3-Chloro-2-methylphenyl)sulfonyl]morpholine: Similar structure but with a morpholine ring instead of piperidine.

    1-[(3-Chloro-2-methylphenyl)sulfonyl]pyrrolidine: Contains a pyrrolidine ring.

    1-[(3-Chloro-2-methylphenyl)sulfonyl]azepane: Features an azepane ring.

Uniqueness: 1-[(3-Chloro-2-methylphenyl)sulfonyl]piperidine is unique due to its specific combination of a piperidine ring and a sulfonyl group attached to a chlorinated methylphenyl moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H16ClNO2S

Molecular Weight

273.78 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonylpiperidine

InChI

InChI=1S/C12H16ClNO2S/c1-10-11(13)6-5-7-12(10)17(15,16)14-8-3-2-4-9-14/h5-7H,2-4,8-9H2,1H3

InChI Key

CEINNBQMLQCTEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCCC2

Origin of Product

United States

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